molecular formula C26H29ClN6O2 B2662503 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-27-0

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2662503
CAS No.: 851939-27-0
M. Wt: 493.01
InChI Key: OEXZBUAVBZWNTL-UHFFFAOYSA-N
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Description

The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule featuring a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized via the condensation of guanine with appropriate alkylating agents under basic conditions.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Chlorophenyl Group Addition: The chlorophenyl group is typically added via a Friedel-Crafts alkylation reaction, using chlorobenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the purine ring, leading to the formation of amines or reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted purines and piperazines.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is explored for its potential use in treating neurological disorders, cardiovascular diseases, and certain types of cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter activity in the brain. The purine core can inhibit certain enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The position of the chlorophenyl group, in particular, can affect its binding affinity to receptors and enzymes, making it distinct from other similar compounds.

This compound , covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

851939-27-0

Molecular Formula

C26H29ClN6O2

Molecular Weight

493.01

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29ClN6O2/c1-18-7-9-19(10-8-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-6-4-5-20(27)15-21/h4-10,15H,11-14,16-17H2,1-3H3

InChI Key

OEXZBUAVBZWNTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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